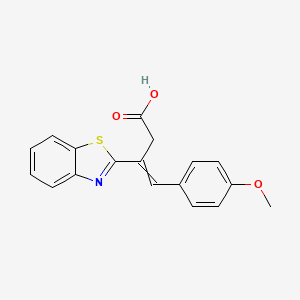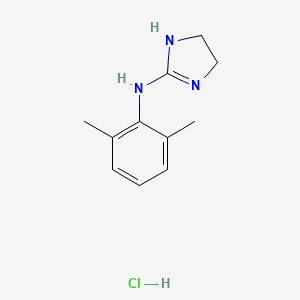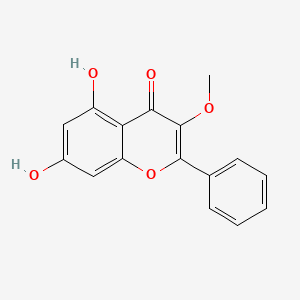
3-甲基没食子酰丙酮
描述
山奈酚-3-甲醚: 它以其抗菌活性及其抑制胰脂肪酶的能力而闻名 . 该化合物的分子式为C16H12O5,分子量为284.26 g/mol .
科学研究应用
山奈酚-3-甲醚具有广泛的科学研究应用:
化学: 它被用作合成各种黄酮类衍生物的构建块.
生物学: 该化合物表现出显著的抗菌和抗真菌活性.
作用机制
山奈酚-3-甲醚的作用机制涉及它与各种分子靶标和途径的相互作用:
抗菌活性: 它通过破坏细菌细胞膜和干扰必需酶来抑制细菌生长.
抗癌活性: 该化合物通过激活胱天蛋白酶途径和抑制细胞增殖来诱导癌细胞凋亡.
酶抑制: 它抑制胰脂肪酶,胰脂肪酶在脂质代谢中起作用.
生化分析
Biochemical Properties
Galangin 3-methyl ether plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it inhibits pancreatic lipase, an enzyme critical for the digestion of dietary fats . Additionally, Galangin 3-methyl ether exhibits antibacterial activity by interacting with bacterial cell membranes, leading to increased permeability and subsequent cell death . The compound also interacts with proteins involved in oxidative stress responses, thereby exerting antioxidant effects .
Cellular Effects
Galangin 3-methyl ether influences various cellular processes and functions. It has been shown to induce apoptosis in cancer cells by activating both intrinsic and extrinsic apoptotic pathways . This compound upregulates pro-apoptotic proteins such as Bax and DR5, leading to the activation of caspases . Furthermore, Galangin 3-methyl ether modulates cell signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival . It also affects cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation .
Molecular Mechanism
At the molecular level, Galangin 3-methyl ether exerts its effects through various mechanisms. It binds to and inhibits enzymes such as pancreatic lipase, thereby reducing lipid digestion . The compound also interacts with DNA and RNA, leading to changes in gene expression . Additionally, Galangin 3-methyl ether modulates the activity of transcription factors like NF-κB, resulting in altered expression of genes involved in inflammation and apoptosis . The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and upregulate antioxidant enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Galangin 3-methyl ether have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In vitro studies have shown that Galangin 3-methyl ether can induce long-term changes in cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have demonstrated that the compound’s effects on cellular metabolism and signaling pathways can persist for several days after administration .
Dosage Effects in Animal Models
The effects of Galangin 3-methyl ether vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic effects, including hepatotoxicity and nephrotoxicity . Studies have shown that the compound’s efficacy in reducing inflammation and oxidative stress is dose-dependent, with higher doses providing more significant effects . Threshold effects have also been observed, where doses below a certain level do not produce noticeable biological effects .
Metabolic Pathways
Galangin 3-methyl ether is involved in several metabolic pathways. It is metabolized primarily through glucuronidation, a process that enhances its solubility and facilitates excretion . The compound also undergoes oxidation to form kaempferol, another bioactive flavonoid . Enzymes such as UDP-glucuronosyltransferases play a key role in the metabolism of Galangin 3-methyl ether . Additionally, the compound affects metabolic flux by inhibiting glycolysis and promoting oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, Galangin 3-methyl ether is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization within cells is influenced by its interactions with cellular membranes and organelles . Studies have shown that Galangin 3-methyl ether accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
Galangin 3-methyl ether’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It also accumulates in the mitochondria, where it influences cellular metabolism and induces apoptosis . Post-translational modifications, such as phosphorylation, may affect the compound’s localization and activity within cells . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments .
准备方法
合成路线和反应条件: 山奈酚-3-甲醚可以通过山奈酚的甲基化合成。 一种常见的方法是使用甲基碘和碱,例如碳酸钾,在合适的溶剂(如丙酮)中进行反应 . 该反应通常在回流条件下进行数小时,以确保完全甲基化。
工业生产方法: 山奈酚-3-甲醚的工业生产通常涉及从天然来源(如山奈的根茎)中提取该化合物 . 提取过程包括溶剂提取、过滤和使用色谱技术的纯化步骤。
化学反应分析
相似化合物的比较
属性
IUPAC Name |
5,7-dihydroxy-3-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-16-14(19)13-11(18)7-10(17)8-12(13)21-15(16)9-5-3-2-4-6-9/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYISDADPVOHJBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216823 | |
| Record name | 3-O-Methylgalangin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,7-Dihydroxy-3-methoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029522 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6665-74-3 | |
| Record name | Galangin 3-methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-O-Methylgalangin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Methylgalangin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-METHYLGALANGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02887TX99X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,7-Dihydroxy-3-methoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029522 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
299 °C | |
| Record name | 5,7-Dihydroxy-3-methoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029522 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential mechanisms of action of Galangin 3-methyl ether in treating diseases?
A: While specific mechanisms are still under investigation, research suggests that Galangin 3-methyl ether might exert its effects by interacting with various signaling pathways within cells. A study using network pharmacology analysis indicated that Galangin 3-methyl ether could potentially target pathways like PI3K-Akt, FoxO, and IL-17 signaling pathways, which are known to be involved in inflammatory responses and cell survival. [] Further research is needed to confirm these interactions and elucidate the precise mechanisms involved.
Q2: What is the structural characterization of Galangin 3-methyl ether?
A: Galangin 3-methyl ether is a flavonoid, a class of plant secondary metabolites. Its molecular formula is C16H12O5, and its molecular weight is 284.26 g/mol. Structural elucidation is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , ]
Q3: What are the sources of Galangin 3-methyl ether?
A: Galangin 3-methyl ether has been isolated from various plant sources, including Lychnophora markgravii, Lychnophora staavioides, Eremophila species, and the epicuticular layer of leaves from certain Gaultheria species. [, , , ] These plants are known to produce a variety of flavonoid compounds.
Q4: Has Galangin 3-methyl ether shown activity against any parasites?
A: Yes, research indicates that Galangin 3-methyl ether exhibits activity against Leishmania amazonensis amastigotes, a parasite responsible for leishmaniasis. [] This finding suggests its potential as a starting point for developing new antiparasitic agents.
Q5: Are there any studies investigating the potential of Galangin 3-methyl ether as an insecticide?
A: Research suggests that Galangin 3-methyl ether might contribute to the insecticidal properties of certain plant extracts. A study on Alpinia officinarum extracts found that while Galangin 3-methyl ether itself showed moderate feeding deterrent activity against Tribolium castaneum (red flour beetle), other components in the extract, like benzylacetone, exhibited stronger insecticidal effects. [] This suggests that Galangin 3-methyl ether, in combination with other compounds, might play a role in the plant's defense mechanisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


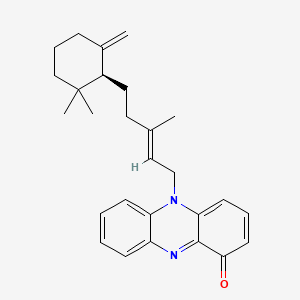

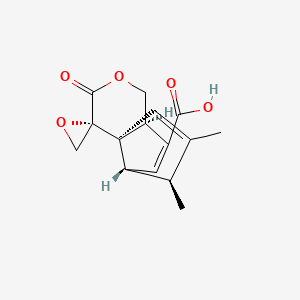

![5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one](/img/structure/B1231344.png)
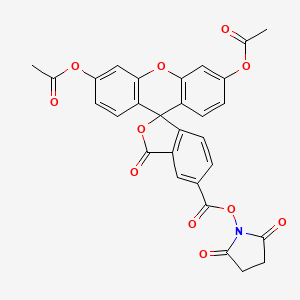

![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B1231348.png)
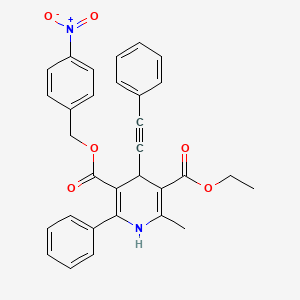
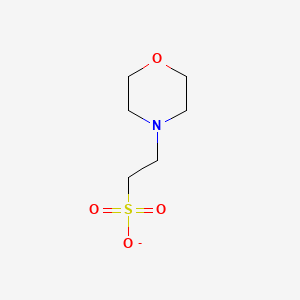
![3-[6-[3-(Aminomethyl)phenoxy]-3,5-difluoro-4-methylpyridin-2-yl]oxybenzenecarboximidamide](/img/structure/B1231354.png)
